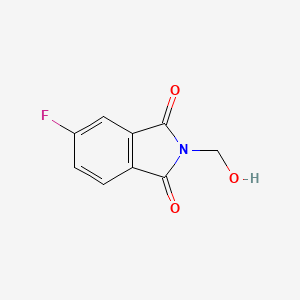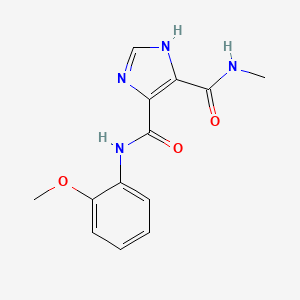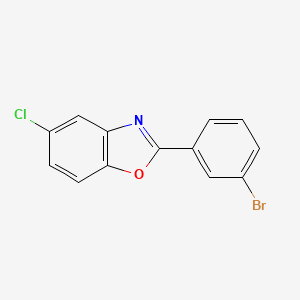
5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione, also known as 5F-HMDI, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of isoindolinone derivatives, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells. It has also been suggested that its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines. The antimicrobial activity of this compound may be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of lactate dehydrogenase, which is an enzyme involved in energy metabolism. It has also been shown to increase the activity of superoxide dismutase, which is an antioxidant enzyme. In addition, this compound has been reported to decrease the levels of reactive oxygen species, which are involved in oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its diverse biological activities, which make it a useful tool for studying various biological processes. Another advantage is its relatively simple synthesis method, which makes it easy to obtain in large quantities. However, one limitation is its potential toxicity, which may limit its use in certain experiments. Another limitation is its limited solubility in water, which may make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the research on 5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its antitumor activity and its potential use in cancer therapy. Another direction is to explore its anti-inflammatory activity and its potential use in the treatment of inflammatory diseases. In addition, further research is needed to understand its mechanism of action and its biochemical and physiological effects. Finally, the development of new synthesis methods and derivatives of this compound may lead to the discovery of compounds with even greater biological activities.
Synthesemethoden
The synthesis of 5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione has been described in the literature. One method involves the reaction of 5-fluoroisatoic anhydride with formaldehyde and ammonium acetate in acetic acid at room temperature. The resulting product is then hydrolyzed with sodium hydroxide to yield this compound. Another method involves the reaction of 5-fluoroisatoic acid with paraformaldehyde and ammonium acetate in acetic acid at reflux temperature, followed by hydrolysis with sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
5-fluoro-2-(hydroxymethyl)-1H-isoindole-1,3(2H)-dione has been shown to have potential applications in scientific research. It has been reported to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been reported to have antimicrobial activity against various bacteria and fungi.
Eigenschaften
IUPAC Name |
5-fluoro-2-(hydroxymethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c10-5-1-2-6-7(3-5)9(14)11(4-12)8(6)13/h1-3,12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSRVSFYRUUQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(C2=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-chlorobenzyl)thio]-3-(4-methoxyphenyl)-1H-1,2,4-triazole](/img/structure/B5884483.png)
![methyl 4-({[N-(2-thienylcarbonyl)glycyl]oxy}methyl)benzoate](/img/structure/B5884491.png)
![4-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5884502.png)

![4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5884518.png)

![1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B5884525.png)


![N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5884549.png)
![3-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5884553.png)
![N-(4-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5884555.png)

![1-[3-(2-furyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5884576.png)